3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea
Description
3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea is a urea-based heterocyclic compound featuring a dihydropyrazinone core substituted with a 3-chlorophenyl group and a 3-methoxyphenyl urea moiety. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-15-7-3-5-13(11-15)21-18(25)22-16-17(24)23(9-8-20-16)14-6-2-4-12(19)10-14/h2-11H,1H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIBBKILEDJLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea typically involves multiple steps, starting with the formation of the pyrazine core. One common approach is the condensation of appropriate precursors such as 3-chlorophenyl hydrazine and 3-methoxyphenyl isocyanate under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyrazine ring can be oxidized to form pyrazine-2,3-dione derivatives.
Reduction: : Reduction of the pyrazine ring can lead to the formation of pyrazinylamine derivatives.
Substitution: : The chlorophenyl and methoxyphenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Pyrazine-2,3-dione derivatives.
Reduction: : Pyrazinylamine derivatives.
Substitution: : Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology
Biologically, this compound has shown potential in various assays. It can act as a ligand for certain receptors, influencing biological pathways and cellular processes.
Medicine
Medically, this compound has been investigated for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry
In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions depend on the specific biological context and the presence of other molecules.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with shared or divergent substituents. Below is a detailed analysis based on the evidence:
Structural Analogues with Urea Linkages
Key Observations :
- Yield Trends : Methoxy-substituted ureas (e.g., 11l) generally exhibit higher synthetic yields (~85%) compared to chlorophenyl derivatives (e.g., 9f: 77.7%), suggesting steric or electronic challenges in introducing chloro groups .
Comparison with Non-Urea Derivatives
The ChemDiv screening compound G195-0343 () shares the 4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl core but replaces the urea group with a sulfanyl-acetamide moiety. Key differences include:
- Hydrogen-Bonding Capacity: The urea group in the target compound provides two hydrogen-bond donors (NH groups), enhancing interactions with biological targets compared to the acetamide’s single donor .
Substituent Effects on Properties
- Chlorophenyl Group : Enhances rigidity and electron-deficient character, favoring π-π stacking and hydrophobic interactions (e.g., 9f’s lower molecular weight and higher potency in preliminary assays) .
- Methoxyphenyl Group : Improves solubility via polar interactions but may introduce metabolic liabilities (e.g., oxidative demethylation) .
Inferred Bioactivity
While direct data for the target compound are unavailable, structurally related ureas (e.g., 11l, 9f) have shown promise in kinase inhibition and anticancer assays. The dual substituents in the target compound may synergize to enhance selectivity or potency compared to monosubstituted analogs .
Biological Activity
The compound 3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a dihydropyrazinone core and substituted phenyl groups, suggests various mechanisms of action that could be relevant in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 400.8 g/mol . The presence of the chlorinated phenyl group and the methoxy substituent on the urea moiety are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.8 g/mol |
| CAS Number | 1105196-18-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various disease pathways. Preliminary studies suggest that it may inhibit certain enzymatic activities, leading to modulation of biological processes relevant to conditions like cancer and neurodegenerative diseases.
Biological Activity
Research indicates that This compound exhibits several pharmacological effects:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : The compound may demonstrate neuroprotective properties by modulating pathways associated with neurodegeneration.
- Anti-inflammatory Properties : It has been reported to reduce inflammatory markers in experimental models.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies : A study demonstrated that the compound effectively inhibited cell growth in various cancer cell lines, with IC50 values indicating significant potency (specific values are often proprietary or unpublished).
- Neuroprotection : Another investigation highlighted its potential to protect neuronal cells from oxidative stress-induced apoptosis, suggesting a mechanism involving the regulation of mitochondrial function and oxidative stress pathways.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar molecules:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Similar dihydropyrazinone core | Moderate antitumor activity |
| Compound B | Different substitution pattern | Strong anti-inflammatory effects |
| Compound C | Lacks chlorinated phenyl group | Minimal neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
